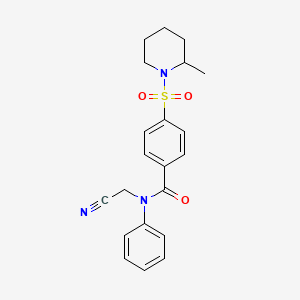
N-(cyanomethyl)-4-(2-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(cyanomethyl)-4-(2-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide is a useful research compound. Its molecular formula is C21H23N3O3S and its molecular weight is 397.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(cyanomethyl)-4-(2-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and subsequent cyanomethylation. The general synthetic route can be summarized as follows:
- Formation of the piperidine derivative : The 2-methylpiperidine is synthesized through standard alkylation methods.
- Sulfonylation : The piperidine derivative is treated with a sulfonyl chloride to introduce the sulfonyl group.
- Cyanomethylation : The final step involves the introduction of the cyanomethyl group via nucleophilic substitution.
Antiviral Activity
Research has indicated that derivatives of N-phenylbenzamide, which include compounds similar to this compound, exhibit antiviral properties. A study reported that several N-phenylbenzamide derivatives demonstrated significant activity against Enterovirus 71 (EV71), a virus responsible for hand, foot, and mouth disease. The most potent compounds showed IC50 values ranging from 5.7 to 12 μM against various strains of EV71, indicating their potential as antiviral agents .
Antiprotozoal Activity
Another significant area of research has focused on the antiprotozoal activity of related compounds. For instance, an N-phenylbenzamide derivative was shown to effectively target Trypanosoma brucei, the causative agent of African sleeping sickness. This compound was curative in an acute mouse model and demonstrated a mechanism involving the disruption of kinetoplast DNA (kDNA) function . This suggests that similar compounds may hold promise in treating protozoal infections.
Structure-Activity Relationship (SAR)
The SAR studies conducted on N-phenylbenzamide derivatives reveal critical insights into how structural modifications influence biological activity:
- Substituents on the benzene ring : Variations at different positions on the benzene ring significantly affect potency and selectivity against specific viral strains.
- Piperidine modifications : Altering the piperidine structure can enhance solubility and bioavailability, which are crucial for therapeutic efficacy.
Table 1: Summary of Biological Activities
Case Studies
Several case studies have highlighted the significance of this compound in therapeutic applications:
- Antiviral Screening : A comprehensive screening of various derivatives against multiple strains of EV71 showed that modifications to the piperidine moiety led to enhanced antiviral activity and lower cytotoxicity compared to established drugs like pirodavir .
- Protozoal Treatment : In vivo studies using murine models demonstrated that specific derivatives effectively reduced parasitemia levels in T. brucei infections, showcasing their potential for developing new treatments for neglected tropical diseases .
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-4-(2-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-17-7-5-6-15-24(17)28(26,27)20-12-10-18(11-13-20)21(25)23(16-14-22)19-8-3-2-4-9-19/h2-4,8-13,17H,5-7,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDFTNUWBGDGRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














